Pyrazinoic Acid-d3 Ethyl Ester
Description
Research Significance of Deuterated Pyrazine (B50134) Carboxylic Acid Esters
Deuterated pyrazine carboxylic acid esters, such as Pyrazinoic Acid-d3 Ethyl Ester, hold particular significance in medicinal chemistry research, especially in the context of tuberculosis (TB). The parent compound, pyrazinamide (B1679903), is a first-line prodrug for treating TB. nih.govnih.gov It is converted in the body to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.govnih.govfrontiersin.org
Research has focused on pyrazinoic acid esters as potential prodrugs that might circumvent resistance mechanisms in Mycobacterium tuberculosis. researchgate.netresearchgate.net Some pyrazinoate esters have demonstrated substantial activity, occasionally greater than pyrazinamide itself, against both susceptible and pyrazinamide-resistant strains of the bacterium. researchgate.net
The deuteration of these esters provides a powerful analytical tool. This compound can be used as an internal standard in quantitative mass spectrometry assays to accurately measure the concentration of the non-labeled ethyl pyrazinoate in biological samples. This is critical for pharmacokinetic studies that determine how the compound is absorbed, distributed, and metabolized by an organism. Furthermore, the deuterium (B1214612) label allows for detailed metabolic studies to understand how the ester is hydrolyzed to pyrazinoic acid and to identify other potential metabolic pathways. musechem.comrsc.org
Historical and Current Research Trajectories of Pyrazinoic Acid Derivatives
The story of pyrazinoic acid is intrinsically linked to the development of the anti-tuberculosis drug pyrazinamide (PZA), which was first synthesized in the 1950s. nih.gov It was observed that PZA was only active at an acidic pH, a characteristic that puzzled researchers for some time. nih.gov Later studies revealed that PZA is a prodrug that requires conversion to pyrazinoic acid (POA) by a mycobacterial amidase to exert its effect. nih.gov This discovery established POA as the active bactericidal agent. frontiersin.org
The emergence of PZA-resistant strains of Mycobacterium tuberculosis, often due to mutations in the gene encoding the activating amidase, spurred research into POA derivatives that would not require this enzymatic activation. nih.govresearchgate.net This led to the synthesis and evaluation of various pyrazinoic acid esters. researchgate.netresearchgate.net The rationale is that these esters could potentially be hydrolyzed by other mycobacterial esterases, thus bypassing the resistance mechanism and delivering the active POA inside the bacterial cell. researchgate.net
Current research continues to explore the potential of pyrazinoic acid esters and other derivatives. researchgate.netresearchgate.net Studies involve synthesizing novel esters with different alcohol groups to optimize their activity and pharmacokinetic properties. researchgate.netresearchgate.net Researchers are investigating their efficacy against various mycobacterial species and their mechanism of action. researchgate.net The use of isotopically labeled versions, like this compound, supports these efforts by enabling precise analytical measurements essential for advancing the development of new anti-TB agents. scbt.com
Compound Information
Below is a table of the chemical compounds mentioned in this article.
| Compound Name | Other Names | Molecular Formula |
| This compound | Ethyl 2-Pyrazinecarboxylate-d3; Ethyl Pyrazinoate-d3 | C₇H₅D₃N₂O₂ |
| Pyrazinamide | PZA | C₅H₅N₃O |
| Pyrazinoic Acid | POA; 2-Pyrazinecarboxylic acid | C₅H₄N₂O₂ |
| Ethyl Pyrazinoate | Ethyl 2-pyrazinecarboxylate | C₇H₈N₂O₂ |
| Carbon-13 | ¹³C | ¹³C |
| Deuterium | ²H; D | D |
| Nitrogen-15 | ¹⁵N | ¹⁵N |
Physicochemical Properties of this compound
This table summarizes key properties of the subject compound.
| Property | Value |
| Molecular Formula | C₇H₅D₃N₂O₂ |
| Molecular Weight | 155.17 g/mol |
| Form | White Solid |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, Methanol |
| Storage Temperature | Room Temperature |
Data sourced from Santa Cruz Biotechnology and United States Biological.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N2O2 |
|---|---|
Molecular Weight |
155.17 g/mol |
IUPAC Name |
ethyl 3,5,6-trideuteriopyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8N2O2/c1-2-11-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3/i3D,4D,5D |
InChI Key |
SZYQPTAROQANMV-QGZYMEECSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=N1)[2H])C(=O)OCC)[2H] |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Incorporation Strategies for Pyrazinoic Acid D3 Ethyl Ester
Chemical Synthesis of Deuterated Pyrazinoic Acid Precursors
The foundational step in the synthesis of Pyrazinoic Acid-d3 Ethyl Ester is the preparation of a deuterated pyrazinoic acid precursor. This typically involves the introduction of deuterium (B1214612) atoms onto the pyrazine (B50134) ring through various chemical methods.
Deuterium Exchange and Labeling Procedures
Hydrogen-deuterium (H/D) exchange reactions are a common and effective method for introducing deuterium into organic molecules. nih.gov For the synthesis of deuterated pyrazinoic acid, direct H/D exchange on the pyrazine ring is a primary strategy. This can be achieved under acidic or basic conditions using a deuterium source such as deuterium oxide (D₂O). nih.gov
One established method involves catalytic H/D exchange. For instance, pyrazine can be subjected to deuteration using deuterium gas (D₂) in the presence of a palladium on carbon (Pd/C) catalyst at elevated temperatures and pressures. This process facilitates the sequential exchange of hydrogen atoms at the 2, 3, 5, and 6 positions of the pyrazine ring with deuterium. Alternatively, platinum-based catalysts, such as platinum on carbon (Pt/C), have been shown to be effective for H/D exchange on aromatic rings using D₂O, sometimes in the presence of H₂ gas to enhance catalytic activity. researchgate.net These reactions can often be performed under milder conditions compared to uncatalyzed exchanges. researchgate.net
Recent advancements have also explored the use of iridium complexes as catalysts for H/D exchange, offering high selectivity for the deuteration of N-heterocycles. acs.org
Regioselective Deuteration Strategies
Achieving regioselectivity—the controlled placement of deuterium at specific positions—is crucial for synthesizing precisely labeled compounds like this compound, where the deuterium atoms are located on the pyrazine ring. The electronic properties of the pyrazine ring, with its electron-withdrawing nitrogen atoms, influence the acidity of the ring protons, making some positions more susceptible to H/D exchange than others.
Microwave-assisted synthesis has emerged as a technique for rapid and regioselective deuteration. For example, specific methyl groups on bipyridine derivatives have been selectively deuterated using a D₂O solution with a base like sodium deuteroxide (NaOD) under microwave irradiation, without significant exchange on the pyridine (B92270) ring itself. rsc.org While this example is for a different heterocycle, the principles can be adapted for the pyrazine system. The choice of catalyst and reaction conditions plays a pivotal role in directing the deuteration to the desired positions on the pyrazine ring of pyrazinoic acid. rsc.orgnih.gov For instance, metal-catalyzed H/D exchange can exhibit regioselectivity based on the steric accessibility of the C-H bonds and the electronic effects of substituents. nih.gov Computational studies can also aid in predicting the most likely sites for deuteration.
Esterification Reactions for this compound Formation
Once the deuterated pyrazinoic acid precursor is obtained, the next step is the esterification reaction to form the ethyl ester. Several classical and modern esterification methods can be employed.
The most common method for this transformation is the Fischer-Speier esterification. wikipedia.org This reaction involves refluxing the deuterated pyrazinoic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. wikipedia.orgsmolecule.com The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the ethanol. smolecule.com To drive the equilibrium towards the ester product, it is common to use a large excess of the alcohol or to remove the water formed during the reaction. ausetute.com.aumasterorganicchemistry.com
Alternative methods for esterification include the reaction of pyrazinoic acid with thionyl chloride to form an acyl chloride intermediate, which then reacts with ethanol. nih.govscielo.br This method can be highly efficient. Another approach involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.govscielo.br
A one-pot synthesis has also been described where the pyrazinoate ester is formed by the reaction of the carboxylate salt of pyrazinoic acid with an alkyl halide (e.g., ethyl bromide) in the presence of a base like triethylamine (B128534) or DBU. nih.govscielo.br
Optimization of Reaction Conditions for Isotopic Purity
A critical consideration in the synthesis of isotopically labeled compounds is the preservation of high isotopic enrichment throughout the synthetic sequence. During the esterification of deuterated pyrazinoic acid, it is essential to employ conditions that minimize any potential for back-exchange of the deuterium atoms with hydrogen.
The Fischer esterification, while effective, must be carefully controlled. The use of anhydrous ethanol and a non-aqueous workup procedure is crucial to prevent the introduction of water, which could lead to back-exchange, especially under acidic conditions. ausetute.com.au The choice of acid catalyst and reaction temperature can also influence the isotopic integrity of the final product.
Methods that avoid strongly acidic aqueous conditions are often preferred. For example, the acyl chloride or DCC/DMAP methods are generally carried out under anhydrous conditions, which helps to maintain the isotopic purity of the deuterated pyrazine ring. nih.govscielo.br The one-pot reaction with an alkyl halide is also performed in an aprotic solvent, which is favorable for preserving the deuterium labels. scielo.br
The isotopic enrichment of the final product can be determined using techniques such as high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org These methods allow for the precise calculation of the percentage of deuterium incorporation. rsc.org
Scalability Considerations for Research Applications
For research applications, the ability to scale up the synthesis of this compound from milligram to gram quantities is often necessary. Scalable deuteration methods are of growing interest, with some methodologies demonstrating the synthesis of deuterated products on a kilogram scale. nih.gov The use of robust and air- and water-stable catalysts can facilitate straightforward and high-quality labeling on a larger scale. nih.gov
For the esterification step, the Fischer esterification is generally scalable, although the need for a large excess of ethanol and the removal of water can present challenges on a larger scale. masterorganicchemistry.com The one-pot synthesis method reacting the carboxylate with an alkyl halide has been shown to be an efficient one-step procedure with good yields, making it an attractive option for scalable synthesis. nih.gov
The development of flow chemistry methods for deuteration and esterification also offers significant advantages for scalability. Flow reactors can provide better control over reaction parameters, improved heat and mass transfer, and can be operated continuously to produce larger quantities of the desired product. ntu.edu.sg
Advanced Purification and Isotopic Enrichment Techniques
After synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Standard purification techniques such as distillation, recrystallization, and column chromatography are commonly employed. ausetute.com.au
For isotopically labeled compounds, more advanced purification techniques may be necessary to achieve high chemical and isotopic purity. Preparative high-performance liquid chromatography (HPLC) is a powerful tool for isolating the desired deuterated compound from a complex mixture with high purity.
To ensure the final product has the desired level of isotopic enrichment, analytical techniques are crucial. High-resolution mass spectrometry (HR-MS) allows for the differentiation of molecules based on their mass-to-charge ratio, enabling the quantification of the different isotopologues (e.g., d0, d1, d2, d3). rsc.orgrsc.org Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, can provide detailed information about the location and extent of deuteration. rsc.org
In some cases, specific enrichment techniques may be applied post-synthesis. While more common for separating isotopes of lighter elements, chromatographic methods can sometimes be used to separate isotopologues, although this is often challenging for complex organic molecules. The primary strategy remains the optimization of the synthesis to maximize isotopic incorporation from the outset. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a type of dispersive solid-phase extraction, has been used for the purification of esters prior to analysis and could be adapted for the cleanup of the synthesized product. rsc.org
Table of Compounds
| Compound Name |
|---|
| This compound |
| Pyrazinoic acid |
| Deuterium oxide |
| Deuterium gas |
| Palladium on carbon |
| Platinum on carbon |
| Sodium deuteroxide |
| Ethanol |
| Sulfuric acid |
| Thionyl chloride |
| Dicyclohexylcarbodiimide (DCC) |
| 4-Dimethylaminopyridine (DMAP) |
| Ethyl bromide |
| Triethylamine |
Advanced Analytical Characterization and Quantification of Pyrazinoic Acid D3 Ethyl Ester
Mass Spectrometry (MS) Applications in Deuterated Compound Analysis
Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds like Pyrazinoic Acid-d3 Ethyl Ester, offering unparalleled sensitivity and selectivity. Its application is particularly crucial in quantitative bioanalysis and for detailed isotopic profiling.
Quantitative Bioanalysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for quantifying small molecules in complex biological matrices. In this context, this compound is indispensable as an internal standard.
The development of robust bioanalytical methods is a meticulous process aimed at defining the optimal conditions for accurately measuring an analyte. When developing an LC-MS/MS method for pyrazinamide (B1679903) and its primary metabolite, pyrazinoic acid, the use of a stable isotope-labeled internal standard like this compound is paramount. The validation of such methods is performed to ensure their reliability and reproducibility for their intended use, such as in pharmacokinetic studies.
Method validation encompasses a comprehensive evaluation of several key parameters to demonstrate that the analytical method is fit for its purpose. These parameters typically include selectivity, sensitivity, accuracy, precision, and stability. The use of a deuterated internal standard is critical in achieving the required levels of precision and accuracy by compensating for variability in sample preparation and instrument response.
| Validation Parameter | Description | Role of this compound |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | The distinct mass-to-charge ratio (m/z) of the deuterated standard ensures it does not interfere with the analyte signal and is not affected by matrix components. |
| Accuracy | The closeness of the measured value to the true value. | Corrects for analyte loss during sample processing and variations in ionization efficiency, leading to more accurate quantification. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Minimizes the impact of random errors, thereby improving the reproducibility of the measurements. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. | The stability of the analyte is assessed relative to the internal standard, providing a reliable measure of its degradation or conversion. |
Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. This phenomenon, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, thereby compromising the accuracy of quantification.
The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective strategy to mitigate matrix effects. Since this compound shares near-identical physicochemical properties with its non-deuterated counterpart, it experiences similar matrix effects. By calculating the ratio of the analyte response to the internal standard response, any signal suppression or enhancement is effectively normalized, leading to a more accurate and reliable measurement.
High-Resolution Mass Spectrometry for Isotopic Profiling and Metabolite Identification
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of molecules with very similar masses. In the context of this compound, HRMS is a powerful tool for confirming its isotopic purity and identifying any potential metabolites.
The isotopic profile of a compound arises from the natural abundance of isotopes for each element. For a deuterated compound, HRMS can precisely measure the masses of the different isotopologues and determine the degree of deuterium (B1214612) incorporation. This is crucial for ensuring the quality of the internal standard, as a high degree of deuteration is necessary to prevent isotopic crosstalk with the analyte.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Degree Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the structural elucidation of organic molecules. For isotopically labeled compounds, NMR provides invaluable information regarding the site and extent of labeling.
Chromatographic Separations for Purity and Isomeric Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the chemical and isomeric purity of pharmaceutical standards. For this compound, a reversed-phase HPLC method coupled with a UV or MS detector would typically be employed to separate it from any potential impurities, such as non-deuterated starting materials or by-products from the synthesis. The peak purity can be assessed to ensure that the analytical standard is of high quality and suitable for its intended use in quantitative bioanalysis.
Investigation of Drug Metabolism and Pharmacokinetics Utilizing Pyrazinoic Acid D3 Ethyl Ester
Isotopic Tracing for Elucidation of Pyrazinamide (B1679903) and Pyrazinoic Acid Metabolic Pathways
Pyrazinamide (PZA) is a crucial first-line antituberculosis drug that requires conversion to its active form, pyrazinoic acid (POA), to exert its therapeutic effect. nih.gov Understanding the intricate metabolic pathways of PZA and POA is essential for optimizing treatment regimens and overcoming drug resistance. The use of stable isotope-labeled compounds, such as Pyrazinoic Acid-d3 Ethyl Ester, offers a powerful method for tracing the metabolic fate of these molecules in complex biological systems.
Pyrazinoic acid esters are considered prodrugs of pyrazinoic acid, designed to enhance its cellular uptake. researchgate.net Once inside the body, these esters undergo enzymatic hydrolysis, primarily mediated by esterases present in the plasma and liver, to release the active pyrazinoic acid. researchgate.net The rate and extent of this hydrolysis are critical determinants of the pharmacokinetic profile and efficacy of the prodrug.
Studies on various pyrazinoic acid esters have shown that they are susceptible to enzymatic hydrolysis. researchgate.net The stability of these esters can be influenced by the nature of the alcohol moiety, with longer-chain esters sometimes exhibiting greater stability in plasma. nih.gov The biotransformation of this compound is expected to follow a similar pathway, with the ethyl ester group being cleaved to yield pyrazinoic acid-d3. The deuterium (B1214612) label on the pyrazine (B50134) ring is strategically placed to remain on the core molecule throughout its metabolic transformations, allowing for unambiguous tracking.
The general process of enzymatic hydrolysis can be represented as follows:
This compound + H₂O --(Esterases)--> Pyrazinoic Acid-d3 + Ethanol (B145695)
Subsequent biotransformation of the released pyrazinoic acid-d3 would then mirror the known metabolic pathways of pyrazinoic acid, which include hydroxylation by xanthine (B1682287) oxidase to form 5-hydroxypyrazinoic acid. nih.gov
A significant advantage of using this compound is the ability to distinguish its metabolites from their endogenous or unlabeled counterparts using mass spectrometry (MS). The three-dalton mass shift provided by the deuterium atoms allows for the selective detection and quantification of the labeled species. researchgate.net
Following administration of this compound, biological samples such as plasma and urine can be collected and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This powerful analytical technique can separate the parent compound and its metabolites, which are then detected based on their specific mass-to-charge ratios (m/z). For instance, the transition of m/z for pyrazinamide to its product ion is monitored for quantification, and a similar principle applies to its deuterated analogs. researchgate.net
The primary deuterated metabolites expected to be identified and quantified would be:
Pyrazinoic Acid-d3: The direct product of ester hydrolysis.
5-Hydroxypyrazinoic Acid-d3: The subsequent oxidation product.
The ability to precisely quantify these deuterated metabolites over time provides a clear picture of the rate of prodrug conversion and the subsequent metabolism of the active moiety.
Pharmacokinetic Modeling and Disposition Studies
Pharmacokinetic studies are essential to understand how a drug is handled by the body. The use of isotopic probes like this compound provides a robust method for conducting these studies.
ADME studies trace the journey of a drug and its metabolites from administration to elimination. Isotopic labeling is a key technique in these investigations. By administering this compound, researchers can track the deuterated molecule and its metabolites through various compartments of the body.
Absorption: The rate and extent to which the ester is absorbed from the site of administration (e.g., the gastrointestinal tract) can be determined by measuring the appearance of deuterated compounds in the bloodstream.
Distribution: The distribution of the deuterated ester and its metabolites into different tissues and organs can be assessed by analyzing tissue samples at various time points.
Metabolism: As discussed previously, the conversion of the deuterated ester to its metabolites can be precisely quantified.
Excretion: The routes and rates of elimination of the deuterated compounds from the body, primarily through urine and feces, can be determined by analyzing these excreta over time.
A key aspect of using isotopically labeled drugs in pharmacokinetic studies is to compare their behavior to their unlabeled counterparts. While stable isotope labeling with deuterium is generally considered not to significantly alter the physicochemical properties of a molecule, it can sometimes lead to a "kinetic isotope effect." researchgate.net This effect can result in a slower rate of metabolism for the deuterated compound due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. researchgate.net
A comparative pharmacokinetic study would involve administering both this compound and its non-deuterated equivalent (Pyrazinoic Acid Ethyl Ester) to different groups of subjects. Key pharmacokinetic parameters would then be compared.
Interactive Table: Illustrative Comparative Pharmacokinetic Parameters in Rats
Below is an illustrative table of pharmacokinetic parameters that could be obtained from a comparative study in rats. Please note that this data is representative and based on typical findings for similar compounds, as direct experimental data for this compound was not available in the public domain.
This data would help to determine if the deuterium labeling has a significant impact on the pharmacokinetic profile of the ester.
In Vitro and Ex Vivo Metabolic Stability Assessments
Before conducting extensive in vivo studies, the metabolic stability of a new chemical entity is often assessed using in vitro and ex vivo systems. These assays provide an early indication of how rapidly the compound will be metabolized in the body.
In vitro metabolic stability is typically evaluated using subcellular fractions of the liver, such as microsomes or S9 fractions, or with intact liver cells (hepatocytes). enamine.net For an ester prodrug like this compound, these assays would primarily measure its susceptibility to hydrolysis by esterases and oxidation by cytochrome P450 enzymes present in these preparations. enamine.net
The compound is incubated with the liver preparation and cofactors for a specific period, and the amount of the parent compound remaining is measured over time. From this data, key parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint) can be calculated. enamine.net
Ex vivo assessments can involve incubating the compound with fresh tissue slices or homogenates to provide a more physiologically relevant environment that includes a broader range of enzymes and cellular structures. nih.gov
Interactive Table: Illustrative In Vitro Metabolic Stability of this compound in Human Liver Microsomes
The following table presents hypothetical data from an in vitro metabolic stability assay. This data is for illustrative purposes and is based on general outcomes of such assays.
From such data, a half-life of approximately 25 minutes and an intrinsic clearance of 27.7 µL/min/mg protein could be calculated, suggesting moderate metabolic instability.
Biochemical and Biological Research Applications of Pyrazinoic Acid D3 Ethyl Ester
Mechanistic Studies in Antimycobacterial Research
The stable isotope labeling of pyrazinoic acid-d3 ethyl ester makes it an invaluable probe for dissecting the intricate mechanisms of antimycobacterial drug action.
Investigation of this compound as a Prodrug Surrogate
Pyrazinamide (B1679903) (PZA), a cornerstone of tuberculosis therapy, is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. edgehill.ac.uknih.govresearchgate.net Resistance to PZA often arises from mutations in the gene encoding this enzyme. edgehill.ac.uknih.govresearchgate.net Pyrazinoic acid esters, including the ethyl ester, have been investigated as alternative prodrugs that can bypass the need for pyrazinamidase activation. edgehill.ac.uknih.govresearchgate.net These esters are designed to be hydrolyzed by other mycobacterial esterases to release POA within the bacterial cell. edgehill.ac.uk
The use of this compound as a surrogate in these studies allows researchers to accurately track the conversion of the ester to POA, even in the presence of endogenous pools of the unlabeled molecule. This isotopic labeling provides a clear and unambiguous signal for monitoring the efficiency of intracellular hydrolysis by various esterases. Such studies are crucial for validating the prodrug concept and for designing new ester derivatives with improved activation kinetics and efficacy. nih.govnih.gov The underlying principle is that by delivering POA directly through an alternative enzymatic pathway, it is possible to overcome PZA resistance mediated by pyrazinamidase deficiency. edgehill.ac.ukresearchgate.net
Isotopic Labeling for Tracing Intracellular Fate within Mycobacterial Cells
Understanding the pharmacokinetics of a drug at the cellular level is paramount to understanding its efficacy. Isotopic labeling with deuterium (B1214612) in this compound provides a powerful method for tracing the intracellular journey of the molecule and its active metabolite, pyrazinoic acid. nih.gov By using techniques such as mass spectrometry, researchers can follow the uptake of the deuterated ester across the mycobacterial cell wall, its subsequent hydrolysis to deuterated POA, and the potential efflux of these molecules back out of the cell. nih.gov
This ability to track the isotopically labeled compounds allows for a quantitative understanding of drug accumulation and retention, which are key determinants of antimycobacterial activity. Furthermore, these tracer studies can shed light on the mechanisms of drug efflux, a common strategy employed by bacteria to develop resistance. By comparing the intracellular concentrations of deuterated POA in susceptible and resistant strains, researchers can gain insights into the role of efflux pumps in mediating resistance to pyrazinoic acid and its derivatives. biorxiv.orgbiorxiv.org
Elucidation of Molecular Targets and Pathways in Mycobacterial Physiology
This compound is instrumental in identifying and characterizing the molecular targets of pyrazinoic acid and in mapping the metabolic pathways it perturbs.
Fatty Acid Synthase Type I (FAS I) Inhibition Studies using Deuterated Probes
One of the proposed targets of pyrazinoic acid is the fatty acid synthase type I (FAS I) enzyme, which is essential for the synthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. nih.govdrugbank.comdrugbank.com Inhibition of FAS I disrupts the integrity of the cell wall, leading to bacterial death. mdpi.com Studies have shown that pyrazinoic acid and its analogs can inhibit the activity of FAS I in Mycobacterium tuberculosis. nih.govdrugbank.com
The use of deuterated probes like this compound in these studies helps to confirm the engagement of the target enzyme. By incubating mycobacterial cells with the deuterated compound and then analyzing the fatty acid profile, researchers can determine the extent to which de novo fatty acid synthesis is inhibited. researchgate.net The incorporation of deuterium into the fatty acid chains would provide direct evidence of the metabolic fate of the pyrazinoic acid moiety and its interaction with the FAS I pathway. rsc.orgnih.gov
| Study Focus | Key Findings |
| FAS I Inhibition by Pyrazinoic Acid Analogs | Palmitic acid biosynthesis was significantly diminished in bacilli treated with n-propyl pyrazinoate (96% inhibition) and pyrazinoic acid (97% inhibition). nih.gov |
| Mechanism of FAS I Inhibition | Pyrazinamide and its analogs, such as 5-chloro-pyrazinamide, have been shown to be competitive inhibitors of FAS I. nih.gov |
| Role of the Pyrazine (B50134) Ring | The minimal structure of the pyrazine ring with an acyl group is sufficient for both FAS I inhibition and antimycobacterial activity. nih.govdrugbank.com |
Interrogation of Metabolic Fluxes via Isotopic Tracer Experiments
Isotopic tracer experiments are a powerful tool for understanding the metabolic state of an organism. youtube.comnih.gov By introducing a labeled substrate into the metabolic network and tracking the distribution of the label through various metabolic intermediates, it is possible to quantify the flux through different pathways. fz-juelich.de this compound can be used in such experiments to investigate how pyrazinoic acid affects the central carbon metabolism of Mycobacterium tuberculosis.
For instance, after hydrolysis to deuterated pyrazinoic acid, the deuterium label can potentially be incorporated into other molecules through various metabolic reactions. By analyzing the isotopic enrichment in a range of metabolites, researchers can construct a detailed map of the metabolic perturbations caused by the drug. nih.govbiorxiv.org This approach can reveal previously unknown mechanisms of action and can help to identify synergistic drug combinations that target multiple metabolic vulnerabilities. harvard.edu
Research on Activity against Pyrazinamide-Resistant and Naturally Resistant Mycobacterial Strains (in vitro/ex vivo models)
A significant area of research for pyrazinoic acid esters is their potential to overcome PZA resistance. Numerous studies have demonstrated the in vitro and ex vivo activity of these compounds against PZA-resistant M. tuberculosis as well as other mycobacterial species that are naturally resistant to PZA, such as Mycobacterium bovis and Mycobacterium avium. edgehill.ac.uknih.govnih.gov
The rationale behind this activity is that these esters are hydrolyzed by esterases other than the pyrazinamidase that is mutated in PZA-resistant strains, thereby releasing the active pyrazinoic acid. edgehill.ac.uk Furthermore, the alcohol moiety released upon hydrolysis may also possess intrinsic antimycobacterial activity, leading to a dual therapeutic effect. nih.govnih.gov
Research in this area often involves determining the minimum inhibitory concentrations (MICs) of a series of pyrazinoic acid esters against a panel of susceptible and resistant mycobacterial strains. The use of this compound in these assays would allow for precise quantification of the intracellular concentration of the active drug, helping to correlate drug exposure with bactericidal or bacteriostatic activity.
| Mycobacterial Strain | Compound | MIC (µg/mL) | Reference |
| M. tuberculosis (PZA-resistant) | Pyrazinoic acid esters | 5 - 80 | nih.gov |
| M. bovis | Pyrazinoic acid esters | 5 - 80 | nih.gov |
| M. avium | Pyrazinoic acid esters | 20 | nih.gov |
| M. tuberculosis H37Rv | 2-chloroethyl pyrazinoate | 3.96 | nih.gov |
| M. tuberculosis | Substituted pyrazinoic acid esters | >100-1000-fold greater activity than PZA | nih.gov |
In ex vivo models, such as mycobacteria-infected macrophages, pyrazinoic acid esters have been shown to be more effective at clearing the intracellular bacteria than PZA or POA alone. nih.gov This enhanced activity is likely due to the increased lipophilicity of the esters, which facilitates their passage across the macrophage and mycobacterial membranes. nih.gov
Exploration of Structure-Activity Relationships in Pyrazinoic Acid Ester Analogs
The investigation into the structure-activity relationships (SAR) of pyrazinoic acid (POA) and its ester analogs is crucial for developing more potent antitubercular agents that can overcome resistance to the frontline drug pyrazinamide (PZA). nih.govnih.govumn.eduresearchgate.net PZA is a prodrug that is converted to its active form, POA, by the mycobacterial enzyme pyrazinamidase. nih.govnih.govumn.edu Mutations in this enzyme are a primary cause of PZA resistance. nih.govumn.eduresearchgate.netdigitellinc.com Consequently, research has focused on modifying the core structure of POA and its esters to enhance potency and bypass this resistance mechanism.
Systematic modifications of the POA scaffold have explored substitutions at various positions on the pyrazine ring, isosteric replacements of the ring itself, and alterations to the carboxylic acid/ester group. nih.govumn.edudigitellinc.com These studies help delineate the chemical features essential for antimycobacterial activity.
Key Structural Requirements for Activity
Research confirms that certain core features of the pyrazinoic acid molecule are fundamental to its biological function.
Pyrazine Ring: The pyrazine ring, a six-membered heterocyclic ring with two nitrogen atoms in the para position, is a critical component for antimycobacterial activity. nih.govijbpas.com Among aromatic rings with two nitrogen atoms, including pyridazine (B1198779) and pyrimidine, the pyrazine structure demonstrates the most potent activity. nih.gov However, some modifications, such as replacing one of the nitrogen atoms with a CH group, are tolerated and can lead to slightly enhanced activity. nih.gov
Carboxylic Acid Group: The carboxylic acid moiety is essential for the activity of POA. nih.gov Attempts to replace this group with common bioisosteres such as tetrazole, thioamide, or sulfonamide resulted in inactive or only weakly active compounds, confirming the importance of the carboxyl group for target binding. nih.gov
Impact of Pyrazine Ring Substitutions
Modifying the substituents on the pyrazine ring has been a key strategy to enhance the potency of POA analogs. Studies have systematically introduced various chemical groups at the 3, 5, and 6 positions to observe the effect on antimycobacterial activity.
While substitutions with halides (chloro, bromo), ethers, or simple alkyl groups generally resulted in similar or reduced potency compared to the parent POA, amino group substitutions showed promise. nih.gov Specifically, adding an amino group at the 3- or 5-position led to a slight improvement in activity. nih.govresearchgate.net
Further exploration revealed that alkylamino-group substitutions at the 3- and 5-positions were significantly more effective, yielding analogs that were 5 to 10-fold more potent than POA. nih.govnih.govumn.eduresearchgate.netdigitellinc.com This marked increase in potency highlights these positions as key sites for future drug design. In contrast, substitutions at the 6-position, such as a 6-amino group, tended to reduce activity. nih.gov
| Substitution Position | Substituent Group | Relative Potency vs. POA | Reference |
|---|---|---|---|
| 3- or 5- | Amino | Slightly Improved | nih.govresearchgate.net |
| 3- or 5- | Alkylamino | 5 to 10-fold More Potent | nih.govnih.govumn.eduresearchgate.netdigitellinc.com |
| 6- | Amino | Reduced | nih.gov |
| 3-, 5-, or 6- | Halides (Cl, Br) | Similar or Reduced | nih.gov |
| 3-, 5-, or 6- | Methoxy, Methyl, Hydroxyl | Similar or Reduced | nih.gov |
Role of the Ester Functionality
Esterification of the carboxylic acid group of POA is another important strategy. Pyrazinoic acid esters (POEs) can function as more lipophilic prodrugs, potentially leading to better penetration through the mycobacterial cell wall. researchgate.net It is hypothesized that various esterases within the mycobacterium can hydrolyze these esters to release the active POA, thereby circumventing the need for the pyrazinamidase enzyme that is inactivated in PZA-resistant strains. researchgate.net
Quantitative structure-activity relationship (QSAR) models have been developed for pyrazinoate esters, indicating that factors like lipophilicity (log P) and steric properties are important variables influencing their activity. researchgate.net Certain esters, such as pyrazinoic acid n-octyl ester and pyrazinoic acid pivaloyloxymethyl ester, have demonstrated bactericidal activity against Mycobacterium tuberculosis and other mycobacterial species where PZA shows little activity. asm.org This suggests that modifying the ester portion can broaden the spectrum of activity.
| Ester Analog | Key Finding | Reference |
|---|---|---|
| Pyrazinoic acid n-octyl ester | Bactericidal against M. tuberculosis, M. avium, and M. intracellulare | asm.org |
| Pyrazinoic acid pivaloyloxymethyl ester | Bactericidal against M. tuberculosis, M. avium, and M. intracellulare | asm.org |
| 2-chloroethyl pyrazinoate | Considered a highly active compound | researchgate.net |
| Maltol derived POE | Showed the highest anti-mycobacterial growth activity (56% prevention) in one study | researchgate.net |
Advanced Computational and Theoretical Research on Pyrazinoic Acid D3 Ethyl Ester
Quantum Chemical Calculations and Molecular Dynamics Simulations
Computational chemistry provides powerful tools for investigating the properties of molecules like Pyrazinoic Acid-d3 Ethyl Ester at an atomic level. eurasianjournals.com Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to elucidate the electronic structure, molecular geometry, and reactivity of pyrazinoic acid derivatives. iiste.orgnih.govmodern-journals.com These methods can calculate properties such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which helps in understanding the molecule's chemical reactivity and kinetic stability. iiste.org
Molecular dynamics (MD) simulations complement these quantum mechanical approaches by exploring the dynamic behavior and conformational landscape of molecules over time. eurasianjournals.commdpi.com For this compound, MD simulations can model its movement and interactions within a biological environment, such as in an aqueous solution or near a protein target. mdpi.commdpi.com These simulations provide insights into the structural, dynamical, and thermodynamical properties of the molecular system, which are crucial for understanding its biological function. mdpi.com
The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. Conformational analysis of pyrazinoic acid derivatives involves identifying the stable arrangements of atoms in the molecule and the energy barriers between them. Pyrazinamide (B1679903), a related parent compound, is known to exist in four different polymorphic forms (α, β, γ, and δ), indicating that even conformationally rigid molecules can adopt different packing arrangements in the solid state. researchgate.net Computational studies can predict the relative stability of different conformers of this compound in various environments.
Pyrazinoic acid (POA), the active form of the prodrug pyrazinamide (PZA), is known to have multiple biological targets in Mycobacterium tuberculosis. nih.gov Computational modeling plays a vital role in understanding how POA and its derivatives, including this compound, interact with these targets. The primary targets that have been investigated include Aspartate Decarboxylase (PanD), Ribosomal Protein S1 (RpsA), and the enzyme Fatty Acid Synthase I (FAS-I). nih.govdrugbank.comwikipedia.org
Molecular docking and MD simulations are used to model the binding of these ligands to their protein targets. nih.govresearchgate.net These models help identify key protein-ligand interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding affinity and specificity. nih.gov For instance, studies on the interaction between PZA and the pyrazinamidase (PZase) enzyme, which converts the prodrug to its active POA form, have identified key residues like Asp8, Lys96, and Cys138 as being critical for its catalytic activity. nih.govnih.gov Mutations in these areas can lead to conformational changes that prevent proper binding and result in drug resistance. nih.gov The binding of POA to its target PanD has been shown to induce a conformational change that leads to the degradation of the protein. nih.govumn.edu
Interactive Data Table:
| Putative Target | Key Interacting Residues (from parent compounds) | Interaction Type | Computational Method |
|---|---|---|---|
| Pyrazinamidase (PZase) | Asp8, Asp49, Trp68, His71, Lys96, Cys138, Ile133, Ala134 | Hydrogen Bonds, van der Waals, Metal Coordination (Fe2+) | Molecular Dynamics, Docking |
| Aspartate Decarboxylase (PanD) | Not explicitly detailed in search results | Binding induces protein degradation | Metabolome Analysis, Biophysical Binding Studies |
| Ribosomal Protein S1 (RpsA) | Interaction disputed in some studies | Inhibition of trans-translation | Biophysical Techniques |
Isotopic Effects on Reaction Kinetics and Mechanisms
The substitution of hydrogen with deuterium (B1214612) in this compound is expected to produce a kinetic isotope effect (KIE). baranlab.org This phenomenon arises primarily from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. baranlab.org The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. baranlab.org
Consequently, if a C-H bond at the deuterated position is broken during the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. epfl.ch This is known as a primary KIE and is characterized by a kH/kD ratio greater than 1. youtube.com For this compound, deuteration on the ethyl group could slow down metabolic pathways that involve enzymatic oxidation at this position, such as by cytochrome P450 enzymes. This could potentially alter the molecule's pharmacokinetic profile by increasing its metabolic stability and half-life. Secondary KIEs, where the deuterated bond is not broken but is near the reaction center, can also occur and provide insight into reaction mechanisms. epfl.chyoutube.com
In Silico Prediction of Metabolic Transformations and Bioavailability
In silico tools are increasingly used in early drug development to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. news-medical.netresearchgate.net For this compound, these computational models can predict its likely metabolic fate and bioavailability.
Metabolic transformation predictions identify potential sites on the molecule that are susceptible to enzymatic modification. news-medical.net For pyrazinoic acid and its parent drug PZA, known metabolic pathways include hydroxylation by xanthine (B1682287) oxidase to form 5-hydroxypyrazinoic acid and conjugation with glycine. scialert.net Computational models can predict the likelihood of similar transformations for the ethyl ester derivative, as well as hydrolysis of the ester bond to release pyrazinoic acid.
Bioavailability can be estimated using models that predict physicochemical properties like lipophilicity (logP), solubility, and permeability. bohrium.com For example, the Abbot Bioavailability Score can predict oral bioavailability based on Caco-2 cell line permeability assays. mdpi.com Studies on other pyrazinoic acid esters have suggested they possess good intestinal absorption and metabolic stability, which are favorable indicators for future development. bohrium.com
Interactive Data Table:
| Predicted Property | Computational Model/Method | Significance for this compound |
|---|---|---|
| Metabolic Stability | Mechanistic models (CYP, AOX, UGT) | Predicts susceptibility to enzymes, potential for longer half-life due to deuteration. news-medical.net |
| Lipophilicity (logP) | Fragment-based calculation methods | Influences solubility and membrane permeability; esterification generally increases lipophilicity. bohrium.com |
| Aqueous Solubility (logS) | ESOL model | Crucial for absorption and distribution. mdpi.com |
| Intestinal Absorption | Caco-2 cell permeability models | Predicts how well the compound is absorbed from the gut. bohrium.com |
| Drug-likeness | Lipinski's Rule of Five | Assesses if the compound has properties consistent with orally active drugs. mdpi.com |
Design of Novel Pyrazinoic Acid Ester Analogs through Computational Approaches
Computational chemistry is a cornerstone of modern structure-based drug design, enabling the rational creation of novel analogs with improved properties. digitellinc.com Based on the known structure-activity relationships (SAR) of pyrazinoic acid (POA), researchers can design new ester analogs to enhance potency or overcome resistance. nih.govumn.edu
The crystal structure of POA bound to its target, PanD, provides a template for designing new molecules that can fit into the binding site with higher affinity. nih.govumn.edu Computational approaches allow for systematic modifications to the pyrazine (B50134) ring, the ester group, and other positions. For example, studies have explored replacing the pyrazine ring with bioisosteres like pyridine (B92270) or pyrimidine, or substituting various groups at the 3, 5, and 6 positions of the ring. nih.govnih.gov These in silico designs are then evaluated for their predicted binding affinity, drug-like properties, and synthetic accessibility before being synthesized and tested experimentally. mdpi.com This iterative process of computational design and experimental validation accelerates the discovery of next-generation POA analogs. umn.edu
Q & A
Q. What are the optimal synthetic routes for Pyrazinoic Acid-d3 Ethyl Ester, and how does deuterium incorporation affect yield?
this compound is synthesized via esterification of pyrazinoic acid with deuterated ethanol in the presence of an acid catalyst (e.g., sulfuric acid) under controlled conditions. The deuterium label is introduced during esterification, often using deuterium oxide (D₂O) or deuterated ethanol (C₂D₅OD). Purification involves recrystallization or chromatography to achieve >98% isotopic purity . Key challenges include minimizing proton exchange during synthesis and optimizing reaction time (typically 6-12 hours) to maximize yield (70-85%). Deuterium incorporation can slightly reduce reaction rates due to kinetic isotope effects but enhances metabolic stability for in vivo applications .
Q. How is this compound quantified in biological matrices, and what analytical methods are recommended?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. The deuterated ester serves as an internal standard, enabling precise quantification by differentiating it from non-deuterated analytes via mass shifts (e.g., m/z +3). Method validation requires calibration curves spanning 1–1000 ng/mL, with limits of detection (LOD) <0.5 ng/mL. Sample preparation involves protein precipitation with acetonitrile followed by solid-phase extraction to remove phospholipid interferences .
Q. What factors influence the chemical stability of this compound during storage and experimental use?
Stability is pH- and temperature-dependent. The ester is stable in anhydrous organic solvents (e.g., DMSO, methanol) at -20°C for >6 months. Hydrolysis occurs rapidly in aqueous solutions (t₁/₂ ~2 hours at pH 7.4, 37°C), necessitating fresh preparation for in vitro assays. Serum esterases accelerate degradation, but stability can be improved by modifying ester substituents (e.g., tert-butyl groups increase t₁/₂ to >24 hours) .
Advanced Research Questions
Q. What is the mechanism of action of this compound under non-acidic conditions, and how does this challenge traditional models?
Contrary to historical assumptions requiring acidic extracellular pH for activation, this compound exhibits activity at neutral pH by disrupting membrane potential in Mycobacterium tuberculosis via ionophore-like behavior. This mechanism induces cytoplasmic acidification independently of external pH, validated using fluorescent pH probes (e.g., BCECF-AM) and ATP depletion assays .
Q. How do structural modifications of this compound enhance activity against pyrazinamide-resistant mycobacterial strains?
Substitution at the pyrazine nucleus (e.g., 5-chloro or 5-bromo derivatives) and ester chain elongation (e.g., 2'-methyldecyl esters) improve lipophilicity and resistance penetration. For example, tert-butyl 5-chloropyrazinoate (compound 13) shows 100-fold greater activity against pyrazinamide-resistant M. tuberculosis (MIC₉₀ = 0.5 µg/mL vs. 50 µg/mL for pyrazinamide). QSAR models indicate logP >3.5 and polar surface area <60 Ų correlate with efficacy .
Q. What in vivo models are suitable for studying the pharmacokinetics and efficacy of this compound?
Murine models of tuberculosis (e.g., C3HeB/FeJ mice) are preferred for evaluating lung bacillary load reduction. Intraperitoneal administration (10–50 mg/kg daily) achieves steady-state plasma concentrations of 1–5 µM. LC-MS/MS tissue distribution studies show high accumulation in lungs (AUC₀–24h = 120 µg·h/mL) and spleen, with minimal hepatic metabolism due to deuterium-induced metabolic stabilization .
Q. How can synergistic combinations with other antitubercular agents improve therapeutic outcomes?
Co-administration with bedaquiline or pretomanid reduces MIC values by 4–8-fold in checkerboard assays. Synergy is attributed to dual targeting of energy metabolism (pyrazinoic acid disrupts membrane potential; bedaquiline inhibits ATP synthase). In vitro hollow-fiber models demonstrate >99% bacillary kill within 14 days at clinically achievable concentrations .
Methodological Considerations
- Experimental Design: Include pH-controlled (5.5 vs. 7.4) and hypoxia-mimicking conditions (Wayne model) to replicate tubercular granuloma environments .
- Data Contradictions: Discrepancies in serum stability studies may arise from esterase variability across species (e.g., human vs. murine sera). Validate using species-matched matrices .
- Ethics and Safety: Adhere to BSL-3 protocols for mycobacterial work and ensure deuterated compounds are disposed via approved hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
